For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Natural Occurrence and Sources of Ethyl Tiglate
Abstract
Ethyl tiglate ((2E)-ethyl 2-methylbut-2-enoate) is a volatile organic compound recognized for its characteristic sweet, fruity, and slightly green aroma. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for ethyl tiglate. It is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the sourcing and characterization of this natural product. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes the biosynthetic pathways and experimental workflows.
Natural Occurrence of Ethyl Tiglate
Ethyl tiglate is found in a variety of natural sources, including fruits, essential oils, and microbial fermentations. Its presence contributes to the characteristic aroma profiles of these materials.
Fruits
Ethyl tiglate has been identified as a volatile component in several fruits, contributing to their complex aromas. These include:
-
Apple (Malus domestica) : Ethyl tiglate is a known constituent of apple volatiles.[1]
-
Pineapple (Ananas comosus) : This tropical fruit's aroma profile includes ethyl tiglate.
-
Strawberry (Fragaria × ananassa) : Found among the numerous volatile esters that make up the characteristic strawberry aroma.
-
Grapes (Vitis vinifera) : Ethyl tiglate has been reported in various grape species.
-
Durian (Durio zibethinus) : This fruit, known for its strong and unique odor, contains ethyl tiglate as one of its many volatile compounds.[2]
-
Starfruit (Averrhoa carambola) : Identified as a volatile component in starfruit.[3][4]
-
Naranjilla (Solanum quitoense) : This fruit, with a flavor often described as a combination of rhubarb and lime, also contains ethyl tiglate.[5][6][7]
Essential Oils
-
Pelargonium graveolens (Rose Geranium) : The essential oil of rose geranium is a significant natural source of ethyl tiglate.[8][9][10][11]
Microbial Sources
-
Saprochaete suaveolens : This yeast is capable of producing ethyl tiglate through the metabolism of the amino acid isoleucine.[12][13][14]
Quantitative Data
The concentration of ethyl tiglate varies significantly depending on the source, cultivar, ripeness, and processing methods. The following tables summarize the available quantitative data.
| Natural Source | Plant Part/Matrix | Concentration/Relative Abundance | Reference |
| Pelargonium graveolens | Essential Oil | 1.90% | [8] |
| Pelargonium graveolens | Essential Oil | 1.1% | [9] |
| Pelargonium graveolens | Essential Oil | 2.27% (Geranyl tiglate) | |
| Pelargonium graveolens | Essential Oil | 4.99% (Geranyl tiglate) | [10] |
| Pelargonium graveolens | Essential Oil | 2.38% (Geranyl tiglate), 2.53% (Phenylethyl tiglate) | [11] |
| Durio zibethinus (Durian) | Fresh Pulp | 1.01% (relative peak area) | [15] |
| Durio zibethinus (Durian) | Fermented Pulp | 2.88% (relative peak area) | [15] |
Note: Data for many fruits is qualitative, confirming the presence of ethyl tiglate without specifying absolute concentrations. The data for durian is presented as a percentage of the total volatile peak area and not as an absolute concentration.
Biosynthesis of Ethyl Tiglate
The biosynthesis of ethyl tiglate originates from the metabolism of branched-chain amino acids, particularly isoleucine.
Biosynthesis in Saprochaete suaveolens
In the yeast Saprochaete suaveolens, the biosynthetic pathway of ethyl tiglate is well-characterized and proceeds via the β-oxidation of isoleucine.[12][13][14] This pathway is initiated by the conversion of isoleucine to its corresponding α-keto acid, which is then transformed into tiglyl-CoA. Tiglyl-CoA subsequently undergoes esterification with ethanol (B145695) to yield ethyl tiglate.
Proposed Biosynthesis in Plants
In plants, the biosynthesis of ethyl tiglate is also believed to originate from isoleucine.[16][17][18] While the complete pathway has not been as definitively elucidated as in yeast, it is hypothesized to follow a similar sequence of enzymatic reactions, starting with the conversion of isoleucine to branched-chain α-keto acids.[16] These intermediates can then be converted to their corresponding acyl-CoAs, which are subsequently esterified with ethanol.
Experimental Protocols
The extraction and analysis of ethyl tiglate from natural sources typically involve techniques optimized for volatile organic compounds.
General Experimental Workflow
A general workflow for the analysis of ethyl tiglate from a natural source involves sample preparation, extraction of volatile compounds, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Extraction of Volatiles from Fruits (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid samples.
-
Sample Preparation :
-
Homogenize a known weight of the fresh fruit pulp (e.g., 5 g) in a blender.
-
Transfer the homogenate to a headspace vial (e.g., 20 mL).
-
Add a saturated solution of NaCl to enhance the release of volatiles.
-
Add a known amount of an internal standard (e.g., ethyl nonanoate) for quantification.
-
-
HS-SPME Procedure :
-
Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 min) with agitation.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 min) at the same temperature.
-
-
GC-MS Analysis :
-
Desorb the extracted analytes from the SPME fiber in the hot inlet of a gas chromatograph (e.g., at 250 °C for 5 min).
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Use a temperature program to elute the compounds, for example: start at 40 °C for 2 min, ramp to 240 °C at 5 °C/min, and hold for 5 min.
-
Detect and identify the compounds using a mass spectrometer operating in electron ionization (EI) mode (e.g., 70 eV).
-
Identify ethyl tiglate by comparing its mass spectrum and retention index with those of an authentic standard.
-
Extraction of Essential Oil from Pelargonium graveolens
Hydrodistillation is the standard method for extracting essential oils from plant materials.
-
Sample Preparation :
-
Air-dry the leaves of Pelargonium graveolens.
-
Subject a known amount of the dried leaves (e.g., 100 g) to hydrodistillation using a Clevenger-type apparatus for a specified duration (e.g., 3 hours).
-
-
Essential Oil Analysis :
-
Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Analyze the diluted essential oil by GC-MS using similar conditions as described in the HS-SPME protocol.
-
Quantify the relative percentage of ethyl tiglate by peak area normalization.
-
Conclusion
Ethyl tiglate is a naturally occurring ester found in a range of fruits and in the essential oil of Pelargonium graveolens. Its biosynthesis primarily stems from the metabolism of isoleucine. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and reliable means for the extraction, identification, and quantification of ethyl tiglate in these natural matrices. Further research is warranted to determine the absolute concentrations of ethyl tiglate in various fruits and to fully elucidate the regulatory mechanisms of its biosynthetic pathway in plants. This knowledge will be invaluable for applications in the flavor, fragrance, and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. alanrevista.org [alanrevista.org]
- 6. Chemical characterization, antioxidant properties, and volatile constituents of naranjilla (Solanum quitoense Lam.) cultivated in Costa Rica [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical characterization, antioxidant properties, and volatile constituents of naranjilla (Solanum quitoense Lam.) cultivated in Costa Rica [ve.scielo.org]
- 8. bepls.com [bepls.com]
- 9. An In-Depth Study on the Chemical Composition and Biological Effects of Pelargonium graveolens Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Markers and Pharmacological Characters of Pelargonium graveolens Essential Oil from Palestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Physiological and biochemical characteristics of the ethyl tiglate production pathway in the yeast Saprochaete suaveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. esalq.usp.br [esalq.usp.br]
